Neotuberostemonine
Vue d'ensemble
Description
Neotuberostemonine is one of the main antitussive alkaloids in the root of Stemona tuberosa Lour . It is characterized by a central pyrroloazepine core usually linked with two butyrolactone rings .
Molecular Structure Analysis
Neotuberostemonine has a molecular formula of C22H33NO4 and a molecular weight of 375.50 . The molecule contains a total of 64 bonds, including 31 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and several rings of different sizes .Physical And Chemical Properties Analysis
Neotuberostemonine is a solid, white to off-white compound . It has a density of 1.2±0.1 g/cm3, a boiling point of 554.2±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C .Applications De Recherche Scientifique
Application in Pulmonary Fibrosis
Specific Scientific Field
This application falls under the field of Pulmonology , specifically the study and treatment of Pulmonary Fibrosis .
Summary of the Application
Neotuberostemonine has been found to ameliorate pulmonary fibrosis. It does this by suppressing TGF-β and SDF-1, which are secreted by macrophages and fibroblasts .
Methods of Application or Experimental Procedures
In the study, Neotuberostemonine was applied through the PI3K-dependent AKT and ERK pathways. These pathways were used to suppress the secretion of TGF-β and SDF-1 by macrophages and fibroblasts .
Results or Outcomes
The results showed that Neotuberostemonine and tuberostemonine ameliorated pulmonary fibrosis. This was achieved through the suppression of TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways .
Application in Lung Fibroblasts Differentiation
Specific Scientific Field
This application is in the field of Cell Biology , specifically the study of Lung Fibroblasts Differentiation .
Summary of the Application
Neotuberostemonine has been found to inhibit the differentiation of lung fibroblasts into myofibroblasts in mice. This is achieved by regulating HIF-1α signaling .
Methods of Application or Experimental Procedures
In the study, primary mouse lung fibroblasts (PLFs) were activated and differentiated after exposure to 1% O2 or treatment with CoCl2 (100 μmol/L). This led to an increase in the protein or mRNA expression of HIF-1α, TGF-β, FGF2, α-SMA and Col-1α/3α. Neotuberostemonine was then applied in doses of 0.1-10 μmol/L to suppress the hypoxia-induced activation and differentiation of PLFs .
Results or Outcomes
The results showed that Neotuberostemonine dose-dependently suppressed the hypoxia-induced activation and differentiation of PLFs. This was achieved by inhibiting the protein expression of HIF-1α and its downstream factors TGF-β, FGF2 and α-SMA both in hypoxia-exposed fibroblasts and in lung tissues of BLM-treated mice .
Application in Pain Relief
Specific Scientific Field
This application falls under the field of Pharmacology , specifically the study and treatment of Pain Relief .
Summary of the Application
Neotuberostemonine has been found to have significant antitussive activity, comparable to codeine, but not involving opioid receptors . This suggests its potential use in pain relief.
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use are not detailed in the available literature. However, it’s likely that Neotuberostemonine would be administered orally or possibly through injection .
Results or Outcomes
The results showed that Neotuberostemonine has significant antitussive activity, suggesting its potential use in pain relief .
Application in Inflammation
Specific Scientific Field
This application is in the field of Immunology , specifically the study of Inflammation .
Summary of the Application
Neotuberostemonine has been found to have anti-inflammatory activity. It has been shown to inhibit the expression of inflammatory mediators .
Results or Outcomes
The results showed that Neotuberostemonine has anti-inflammatory activity, suggesting its potential use in treating conditions associated with inflammation .
Application in Cardiovascular Diseases
Specific Scientific Field
This application falls under the field of Cardiovascular Medicine .
Summary of the Application
While there is no direct research available on the application of Neotuberostemonine in cardiovascular diseases, it’s worth noting that the alkaloid’s anti-inflammatory properties could potentially be beneficial in treating conditions associated with inflammation, which is a key factor in many cardiovascular diseases .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use are not detailed in the available literature. However, it’s likely that Neotuberostemonine would be administered orally or possibly through injection.
Results or Outcomes
The results of the application of Neotuberostemonine in cardiovascular diseases are not available in the current literature. Further research is needed to explore this potential application .
Application in Metabolic Disorders
Specific Scientific Field
This application is in the field of Metabolic Medicine .
Summary of the Application
While there is no direct research available on the application of Neotuberostemonine in metabolic disorders, it’s worth noting that the alkaloid’s anti-inflammatory properties could potentially be beneficial in treating conditions associated with inflammation, which is a key factor in many metabolic disorders .
Results or Outcomes
The results of the application of Neotuberostemonine in metabolic disorders are not available in the current literature. Further research is needed to explore this potential application .
Safety And Hazards
Propriétés
IUPAC Name |
(1S,3S,9R,10R,11R,14S,15R,16R)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3/t11-,12-,13+,14+,15-,16-,17-,18-,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOGHROCTSEKDY-UEIGSNQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H]2CCCCN3[C@H]2[C@@H](C[C@H]3[C@@H]4C[C@@H](C(=O)O4)C)[C@H]5[C@@H]1OC(=O)[C@H]5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316122 | |
Record name | Neotuberostemonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Neotuberostemonine | |
CAS RN |
143120-46-1 | |
Record name | Neotuberostemonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143120-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neotuberostemonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.